molecular formula C12H12Cl2N4O4S B4342708 N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE

N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4342708
M. Wt: 379.2 g/mol
InChI Key: DHVIOCSUHQPQCF-UHFFFAOYSA-N
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Description

N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, linked to a benzenesulfonamide moiety with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.

    Sulfonamide Formation: The chlorinated and methylated pyrazole is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chlorine atoms on the pyrazole ring can be substituted with nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Major Products

    Oxidation: Formation of an amine derivative.

    Substitution: Formation of substituted pyrazole derivatives.

    Reduction: Formation of an amine derivative from the nitro group.

Scientific Research Applications

N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the function of specific proteins or pathways in cells.

Mechanism of Action

The mechanism of action of N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Similar structure with a pyrazole ring and nitro group.

    1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: Contains a pyrazole ring and sulfonamide group.

Uniqueness

N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4O4S/c1-16(7-10-11(13)12(14)17(2)15-10)23(21,22)9-5-3-8(4-6-9)18(19)20/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVIOCSUHQPQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE

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